Rifabutin Exhibits >6-Fold Lower CYP3A4 Protein Induction vs. Rifampicin in Primary Human Hepatocytes
In a 2024 study, rifabutin's effect on CYP3A4 protein expression was directly compared to rifampicin in primary human hepatocytes. While both drugs induced CYP3A4 mRNA comparably, the induction of functional CYP3A4 protein by rifabutin (3.3-fold) was 84% lower than that by rifampicin (21-fold) at a clinically relevant concentration of 10 µM after 72 hours [1]. This disconnect between mRNA and protein induction is a key mechanistic finding that explains rifabutin's lower clinical DDI risk.
| Evidence Dimension | CYP3A4 Protein Expression (Fold Induction) |
|---|---|
| Target Compound Data | 3.3-fold (at 10 µM, 72h) |
| Comparator Or Baseline | Rifampicin: 21-fold (at 10 µM, 72h) |
| Quantified Difference | Rifabutin induction is 84% lower (21-fold vs. 3.3-fold) |
| Conditions | Primary human hepatocytes; concentration: 10 µM; incubation time: 72h |
Why This Matters
This quantitatively demonstrates a significantly lower potential for causing clinically relevant drug-drug interactions, making rifabutin the preferred procurement choice for patient populations on complex polypharmacy, such as those with HIV or transplant recipients.
- [1] Nilles J, et al. Lack of CYP3A4 protein induction despite mRNA induction in primary hepatocytes exposed to rifabutin as a possible explanation for its low interaction risk in vivo. Arch Toxicol. 2024 Aug;98(8):2541-2556. View Source
